

PF-1355 solubility and formulation for research

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Compound of Interest

Compound Name: PF-1355

Cat. No.: B609968

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Application Notes and Protocols: PF-1355

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Introduction

PF-1355, also known as PF-06281355, is a potent and selective, mechanism-based inhibitor of myeloperoxidase (MPO).^{[1][2][3][4]} MPO is an enzyme primarily found in neutrophils and is implicated in the pathogenesis of various inflammatory and cardiovascular diseases.^[5] By generating highly reactive oxidants like hypochlorous acid, MPO contributes to tissue damage.^[5] **PF-1355** irreversibly inhibits MPO, presenting a valuable tool for researchers studying the role of MPO in disease models.^{[5][6]} These application notes provide detailed information on the solubility and formulation of **PF-1355** for research purposes, along with a protocol for a common in vitro assay.

Chemical Properties

Property	Value	Reference
Synonyms	PF-06281355	[3][6]
Molecular Formula	C ₁₄ H ₁₅ N ₃ O ₄ S	[1][2][6]
Molecular Weight	321.35 g/mol	[1][2]
Appearance	White to off-white solid	[1][3]
Purity	≥98%	[2][6]
CAS Number	1435467-38-1	[1][2][6]

Solubility

PF-1355 is a crystalline solid with limited aqueous solubility.[6] The use of organic solvents is necessary to prepare stock solutions. It is important to note that the hygroscopic nature of DMSO can significantly impact the solubility of the product; therefore, using newly opened DMSO is recommended.[1] If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]

Solvent	Solubility	Reference
DMSO	50 mg/mL (155.59 mM) (with ultrasonic treatment)	[1]
20 mM (with gentle warming)	[2]	[6]
10 mg/mL	[6]	
DMF	10 mg/mL	[6]
Ethanol	5 mg/mL	[6]
DMF:PBS (pH 7.2) (1:1)	0.5 mg/mL	[6]

Formulation for In Vitro and In Vivo Studies

Due to its poor water solubility, **PF-1355** requires specific formulations for use in aqueous-based biological assays and for in vivo administration. Below are established protocols for

preparing **PF-1355** solutions.

In Vitro Formulations

For cell-based assays, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO. This stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium.

Stock Solution Preparation (Example):

To prepare a 10 mM stock solution in DMSO:

- Weigh out 3.21 mg of **PF-1355**.
- Add 1 mL of high-purity DMSO.
- Mix thoroughly by vortexing and/or sonication until the solid is completely dissolved. Store at -20°C or -80°C for long-term storage.[\[1\]](#)

In Vivo Formulations

For animal studies, **PF-1355** can be formulated as a suspension or a clear solution using various excipients. The choice of formulation will depend on the route of administration and the desired pharmacokinetic profile.

Formulation Composition	Achieved Concentration	Protocol	Reference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.08 mg/mL (6.47 mM)	Add each solvent one by one, mixing thoroughly after each addition.	[1]
10% DMSO, 90% (20% SBE- β -CD in Saline)	≥ 2.08 mg/mL (6.47 mM)	Add the DMSO stock to the SBE- β -CD solution and mix.	[1]
10% DMSO, 90% Corn Oil	≥ 2.08 mg/mL (6.47 mM)	Add the DMSO stock to the corn oil and mix.	[1]

Experimental Protocols

In Vitro MPO Activity Assay

This protocol describes a cell-free assay to measure the inhibitory effect of **PF-1355** on MPO activity using Amplex Red as a fluorescent probe.

Materials:

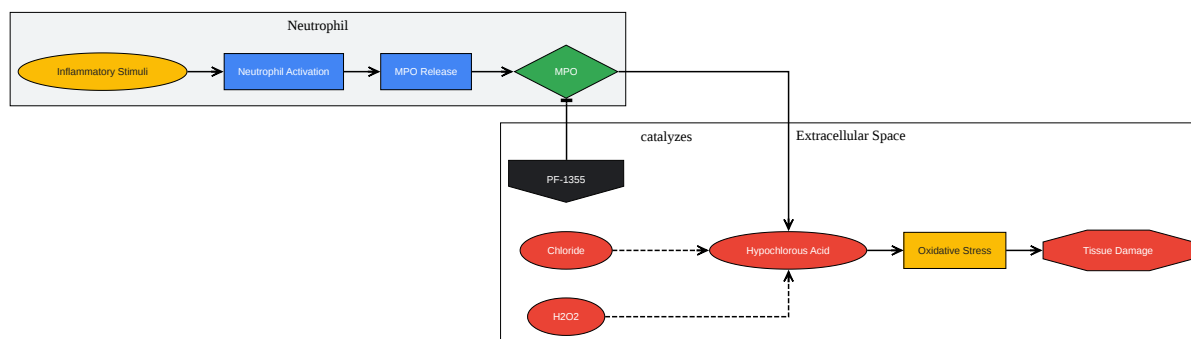
- Purified human MPO
- **PF-1355**
- Amplex Red
- Hydrogen peroxide (H₂O₂)
- Sodium nitrite (NaNO₂)
- Phosphate buffer (50 mM, pH 7.4)
- 140 mM Sodium chloride (NaCl)

- 96-well black microplate
- Fluorescence plate reader

Protocol:

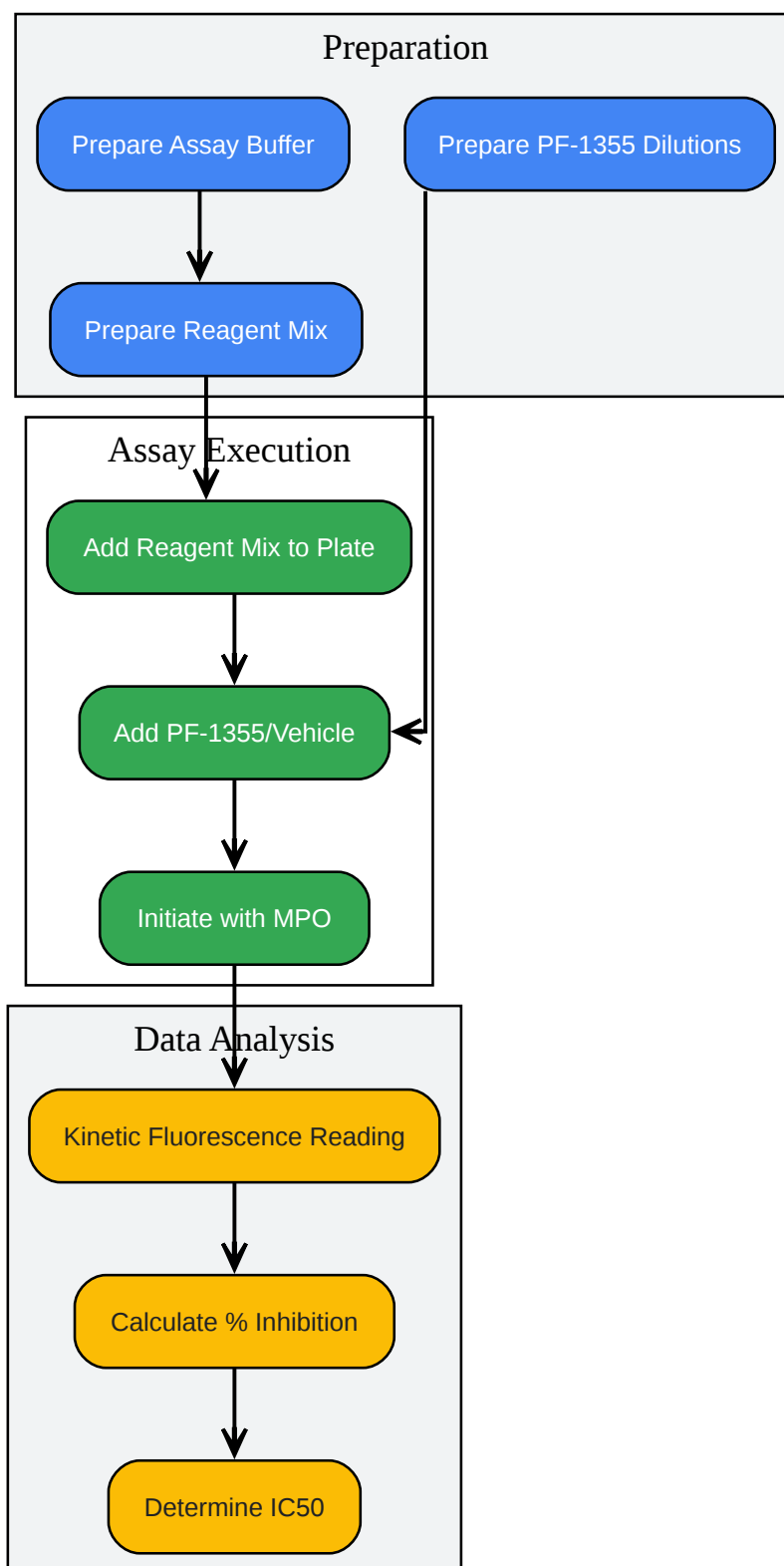
- Prepare Assay Buffer: Prepare a solution of 50 mM phosphate buffer (pH 7.4) containing 140 mM NaCl and 10 mM NaNO₂.
- Prepare Reagent Mix: To the assay buffer, add Amplex Red to a final concentration of 40 µM and H₂O₂ to a final concentration of 10 µM.
- Prepare **PF-1355** Dilutions: Prepare a serial dilution of **PF-1355** in the assay buffer to achieve a range of desired concentrations for IC₅₀ determination.
- Assay Procedure: a. To each well of a 96-well black microplate, add 50 µL of the reagent mix. b. Add a specific volume of the diluted **PF-1355** or vehicle control to the wells. c. To initiate the reaction, add purified human MPO to each well. d. Immediately place the plate in a fluorescence plate reader.
- Data Acquisition: Measure the fluorescence kinetically with an excitation wavelength of 530 nm and an emission wavelength of 580 nm.^[1] The rate of change in fluorescence (V_{max}) corresponds to MPO activity.^[1]
- Data Analysis: Calculate the percent inhibition of MPO activity for each **PF-1355** concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Visualizations



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Caption: MPO signaling pathway and the inhibitory action of **PF-1355**.



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Caption: Workflow for the in vitro MPO activity assay.

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